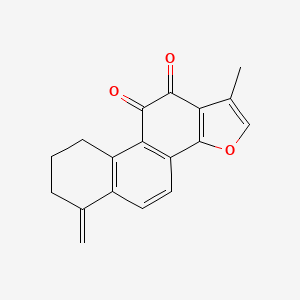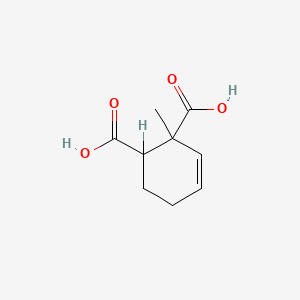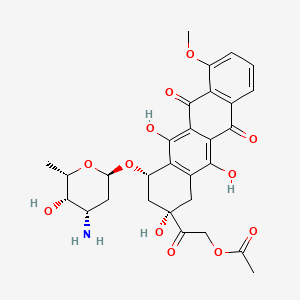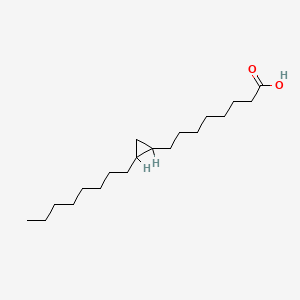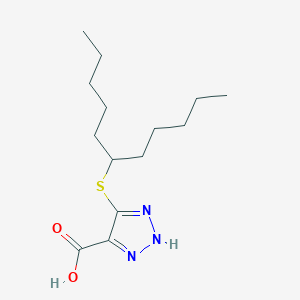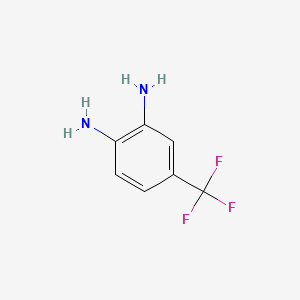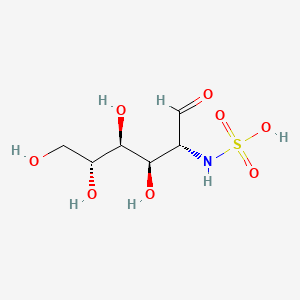
N-Sulfoglucosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Sulfoglucosamine: is a sulfated derivative of glucosamine, a naturally occurring amino sugar. It is an important component in the biosynthesis of glycosaminoglycans, such as heparan sulfate and heparin, which play critical roles in various biological processes, including cell growth, differentiation, and anticoagulation .
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-Sulfonation of Glucosamine: The preparation of N-Sulfoglucosamine typically involves the sulfonation of glucosamine.
N-Deacetylation and N-Sulfonation: Another method involves the deacetylation of N-acetylglucosamine followed by N-sulfonation.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely to undergo such reactions under appropriate conditions due to the presence of hydroxyl and amino groups.
Common Reagents and Conditions:
Sulfonating Agents: Sulfur trioxide-pyridine complex, chlorosulfonic acid.
Hydrolysis Conditions: Enzymatic hydrolysis using this compound sulfohydrolase.
Major Products Formed:
D-Glucosamine and Sulfate: Resulting from hydrolysis.
Scientific Research Applications
Chemistry:
Synthesis of Heparin and Heparan Sulfate: N-Sulfoglucosamine is used as an intermediate in the synthesis of heparin and heparan sulfate, which are important anticoagulant drugs.
Biology:
Cell Growth and Differentiation: Glycosaminoglycans containing this compound play a role in regulating cell growth and differentiation.
Medicine:
Anticoagulation: Heparin, which contains this compound, is widely used as an anticoagulant in clinical settings.
Industry:
Pharmaceutical Production: this compound is used in the production of heparin and other glycosaminoglycans for pharmaceutical applications.
Mechanism of Action
Enzymatic Hydrolysis:
Catalytic Process: N-Sulfoglucosamine sulfohydrolase catalyzes the hydrolysis of this compound, resulting in the cleavage of the sulfur-nitrogen bond and the formation of D-glucosamine and sulfate.
Active Site and Catalytic Residues: The enzyme’s active site contains a formylglycine residue, which is crucial for the catalytic process.
Comparison with Similar Compounds
N-Sulfo-D-Glucosamine: A similar compound formed by sulfating the amino group of D-glucosamine.
2-N,6-O-Disulfo-D-Glucosamine: Another sulfated derivative of glucosamine.
Uniqueness:
Properties
CAS No. |
4607-22-1 |
|---|---|
Molecular Formula |
C6H13NO8S |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamic acid |
InChI |
InChI=1S/C6H13NO8S/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9/h1,3-7,9-12H,2H2,(H,13,14,15)/t3-,4+,5+,6+/m0/s1 |
InChI Key |
KZWHEHSUEBTKJM-SLPGGIOYSA-N |
SMILES |
C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O |
Key on ui other cas no. |
22487-35-0 |
Synonyms |
2-sulfamino-2-deoxyglucopyranose glucosamine 2-sulfate glucosamine 2-sulfate, (D)-isomer glucosamine 2-sulfate, potassium salt, (D)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


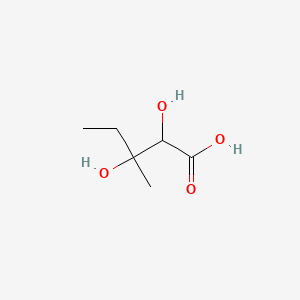

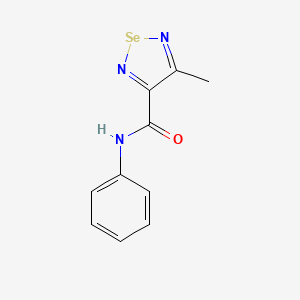
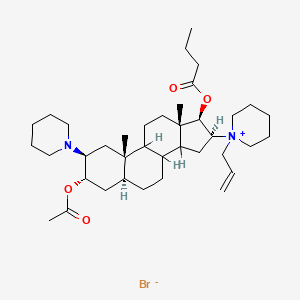

![4-[(2-Chloroethyl-nitroso-carbamoyl)-methyl-amino]cyclohexane-1-carboxylic acid](/img/structure/B1206793.png)
